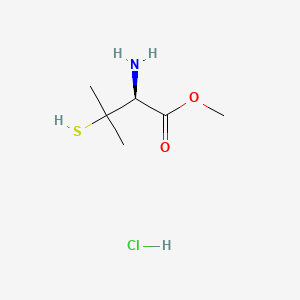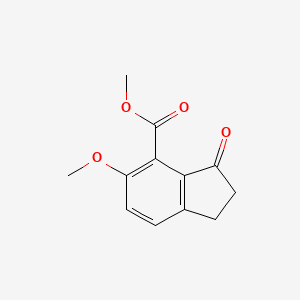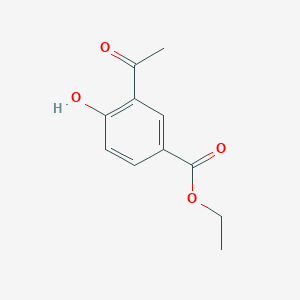
2-Methylisouronium acetate
Descripción general
Descripción
2-Methylisouronium acetate is a chemical compound that belongs to the class of isouronium salts. This compound has gained significant attention due to its potential application in scientific research. The compound is synthesized through a relatively simple process and has been used in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 2-Methylisouronium acetate involves its ability to bind to the active site of enzymes. The compound acts as a competitive inhibitor, preventing the substrate from binding to the enzyme. This results in the inhibition of enzyme activity, allowing researchers to study the mechanism of enzyme action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme or protein being studied. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and cholinesterase. Additionally, the compound has been shown to bind to proteins, such as bovine serum albumin, and alter their conformation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Methylisouronium acetate in lab experiments is its ability to act as a competitive inhibitor of enzymes. This allows researchers to study the mechanism of enzyme action and develop new drugs. Additionally, the compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to be toxic to certain cell lines, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-Methylisouronium acetate in scientific research. One potential direction is the development of new drugs for the treatment of various diseases. The compound has been shown to inhibit the activity of enzymes involved in disease processes, making it a promising candidate for drug development. Additionally, the compound could be used in the study of protein-ligand interactions and the development of new diagnostic tools.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. The compound is synthesized through a relatively simple process and has been used in various biochemical and physiological experiments. The compound acts as a competitive inhibitor of enzymes, allowing researchers to study the mechanism of enzyme action. While the compound has several advantages for lab experiments, it also has potential limitations. However, there are several future directions for the use of this compound in scientific research, including drug development and the study of protein-ligand interactions.
Aplicaciones Científicas De Investigación
2-Methylisouronium acetate has been used in various scientific research applications. One of the primary uses of this compound is in the study of enzyme kinetics. The compound is used as a competitive inhibitor of enzymes, allowing researchers to study the mechanism of enzyme action. Additionally, the compound has been used in the study of protein-ligand interactions and the development of new drugs.
Propiedades
IUPAC Name |
acetic acid;methyl carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.C2H4O2/c1-5-2(3)4;1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTPWDDGFMYTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998428 | |
| Record name | Acetic acid--methyl carbamimidate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77164-02-4 | |
| Record name | Carbamimidic acid, methyl ester, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77164-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylisouronium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--methyl carbamimidate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylisouronium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



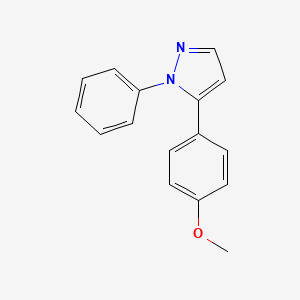
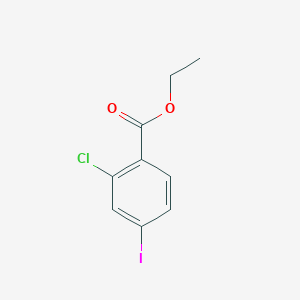

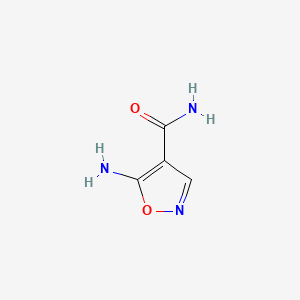
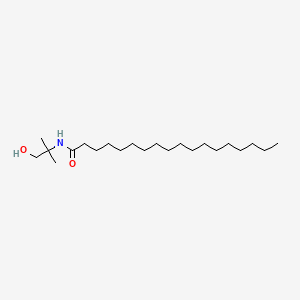
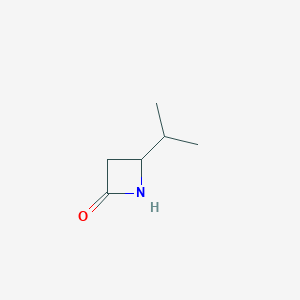

![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)

